molecular formula C12H15NO4S B2556963 N-(1,1-dioxothiolan-3-yl)-4-methoxybenzamide CAS No. 688002-41-7

N-(1,1-dioxothiolan-3-yl)-4-methoxybenzamide

Cat. No. B2556963
CAS RN: 688002-41-7
M. Wt: 269.32
InChI Key: CRRGBVOIPIHHBT-UHFFFAOYSA-N
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Description

N-(1,1-dioxothiolan-3-yl)-4-methoxybenzamide is a chemical compound that has been widely used in scientific research due to its unique properties. It is a thiol-containing compound that has been shown to have potential as an antioxidant and anti-inflammatory agent.

Scientific Research Applications

Chemodivergent Annulations via C-H Activation

Chemodivergent and redox-neutral annulations between N-methoxybenzamides and sulfoxonium ylides have been achieved through Rh(iii)-catalyzed C-H activation. This process involves the use of sulfoxonium ylide as a carbene precursor under acid-controlled conditions, promoting chemodivergent cyclizations and yielding compounds with potential applications in medicinal chemistry and drug design (Xu et al., 2018).

Antibacterial Applications

N-methoxybenzamide derivatives have been identified as potent inhibitors of the bacterial cell division protein FtsZ, demonstrating significant antistaphylococcal activity. This discovery paves the way for the development of new antibacterial agents with improved pharmaceutical properties, potentially addressing the challenge of antibiotic resistance (Haydon et al., 2010).

Directed C-H Olefination and Antitumor Agents

Efficient Rh(III)-catalyzed oxidative olefination of N-methoxybenzamides via directed C-H bond activation has been reported. This mild, selective, and high-yielding process uses the N-O bond as an internal oxidant, leading to the production of valuable tetrahydroisoquinolinone products. Such compounds have been evaluated for their antitumor activities, indicating potential for cancer treatment applications (Rakshit et al., 2011).

Antioxidant Agents

A study on N-arylbenzamides, including derivatives with methoxy and hydroxy groups, demonstrated improved antioxidative properties relative to the reference molecule BHT. This research highlights the potential of N-(1,1-dioxothiolan-3-yl)-4-methoxybenzamide derivatives as potent antioxidants, useful in combating oxidative stress-related diseases (Perin et al., 2018).

Synthesis and Antiviral Activity

Novel N-phenylbenzamide derivatives have been synthesized and their antiviral activities against Enterovirus 71 (EV 71) were assayed, demonstrating activity at low micromolar concentrations. Such findings suggest the utility of these compounds in the development of antiviral drugs, contributing to the treatment of viral infections (Ji et al., 2013).

properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-17-11-4-2-9(3-5-11)12(14)13-10-6-7-18(15,16)8-10/h2-5,10H,6-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRGBVOIPIHHBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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